EPX Biochemical Inhibition: The Target Engagement Profile That Separates This Compound from Its 2-Amino Analog
BindingDB and ChEMBL have curated direct biochemical inhibition data for this compound against human eosinophil peroxidase (EPX). In an assay measuring inhibition of EPX bromination activity using tyrosine as substrate, with 3-bromotyrosine formation quantified after a 10-minute incubation, the compound demonstrated an IC₅₀ of 360 nM [1]. The commercially available 2-amino analog (3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine, CAS 1707585-75-8) lacks such curated target engagement data across BindingDB and ChEMBL, and its structural divergence at position 2 (2-NH₂ vs. 2-Cl) eliminates the electrophilic center required for the same binding mechanism . No equivalent EPX inhibition data exist in BindingDB for common 5-nitropyridine building blocks such as 3-bromo-5-nitropyridine or 2-chloro-5-nitropyridine [2].
| Evidence Dimension | Inhibition of human EPX bromination activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine (2-NH₂ analog): No EPX inhibition data reported in BindingDB or ChEMBL. 3-Bromo-5-nitropyridine: No EPX inhibition data reported. 2-Chloro-5-nitropyridine: No EPX inhibition data reported. |
| Quantified Difference | The target compound is the only member of its immediate structural class with curated EPX inhibitory activity; the 2-NH₂ analog shows complete absence of EPX target engagement evidence despite being commercially available. |
| Conditions | Human EPX bromination assay; tyrosine as substrate; 3-bromotyrosine formation measured; 10-minute incubation; data curated by ChEMBL (CHEMBL4790231) and BindingDB (BDBM50554035). |
Why This Matters
For programs targeting eosinophil peroxidase in inflammatory, allergic, or respiratory diseases, this compound provides a validated starting point with curated biochemical evidence—an advantage that its 2-amino analog and simpler nitropyridine congeners cannot claim.
- [1] BindingDB. Entry BDBM50554035 / CHEMBL4790231: IC₅₀ = 360 nM for inhibition of human EPX bromination activity. Curated by ChEMBL. ww.w.bindingdb.org. View Source
- [2] PubChem. 3-Bromo-5-nitropyridine (CID 44563137) and 2-Chloro-5-nitropyridine (CID 76225). National Center for Biotechnology Information. pubchem.ncbi.nlm.nih.gov. View Source
